molecular formula C9H19N B13601126 2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine

2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine

Cat. No.: B13601126
M. Wt: 141.25 g/mol
InChI Key: NXZYAKTXIWRYAX-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine is an organic compound that belongs to the class of cyclobutylamines This compound features a cyclobutane ring substituted with a propan-2-yl group and an ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine typically involves the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by the reduction of cyclobutanones.

    Substitution with Propan-2-yl Group:

    Attachment of Ethan-1-amine Chain:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine is unique due to its specific structural features, including the propan-2-yl group and the cyclobutane ring

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-(1-propan-2-ylcyclobutyl)ethanamine

InChI

InChI=1S/C9H19N/c1-8(2)9(6-7-10)4-3-5-9/h8H,3-7,10H2,1-2H3

InChI Key

NXZYAKTXIWRYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC1)CCN

Origin of Product

United States

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